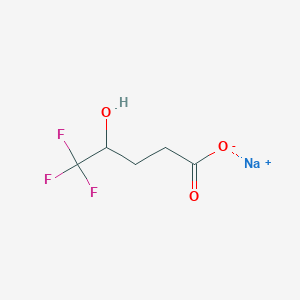

Sodium 5,5,5-trifluoro-4-hydroxypentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

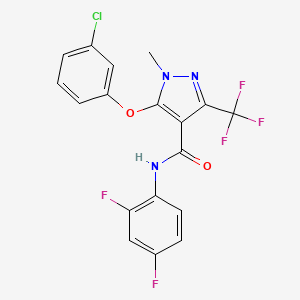

Sodium 5,5,5-trifluoro-4-hydroxypentanoate is a useful research compound. Its molecular formula is C5H6F3NaO3 and its molecular weight is 194.085. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reductive Amination Processes

Sodium triacetoxyborohydride, a related compound, has been identified as a general reducing agent for the reductive amination of aldehydes and ketones, showcasing its utility in synthesizing a wide array of substrates. This process is pivotal in organic synthesis, allowing for the efficient production of amines from aldehydes and ketones. The method offers high yields and minimal side products compared to other reductive amination techniques, emphasizing its importance in chemical synthesis research (A. Abdel-Magid et al., 1996).

Microbial Synthesis of Polyhydroxyalkanoates

Research into the microbial synthesis of novel fluorinated poly(β-hydroxyalkanoates) (PHAs) highlights the application of sodium compounds in producing biopolymers with unique properties. By employing Pseudomonas oleovorans and Pseudomonas putida as biocatalysts, researchers have developed PHAs with fluorinated side-chain substituents, demonstrating the role of sodium compounds in enhancing the functionality and application potential of biodegradable plastics (Ohyoung Kim and R. Gross et al., 1996).

Claisen Ester Condensation Enhancements

The use of sodium to promote the Claisen ester condensation, leading to the synthesis of compounds like ethyl γγγ-trifluoroacetoacetate, demonstrates the chemical's role in facilitating key organic reactions. These reactions are essential for the production of various esters and ketones, which are foundational in organic chemistry and material science research (J. Burdon and V. McLoughlin, 1964).

Advanced Oxidation Process Implications

The investigation of sodium chloride's dual effect on azo dye degradation within advanced oxidation processes reveals sodium's potential impact on environmental remediation techniques. This research elucidates the complex interactions between sodium salts and pollutants, contributing to the development of more effective water treatment methods (Ruixia Yuan et al., 2011).

Sodium Metal Battery Development

Sodium metal, with its high reactivity, poses challenges for its use in rechargeable batteries. Research into high-concentration electrolytes (HCE) and localized high-concentration electrolytes (LHCE) has shown promising results for stable sodium cycling, highlighting sodium's role in advancing energy storage technologies (Jianming Zheng et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;5,5,5-trifluoro-4-hydroxypentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3.Na/c6-5(7,8)3(9)1-2-4(10)11;/h3,9H,1-2H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEQVGITMXFSID-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(F)(F)F)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2543073.png)

![3-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2543075.png)

![N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2543080.png)

![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)

![2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol](/img/structure/B2543087.png)

![(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2543089.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)